Not an HDAC Inhibitor: Distinction from Mocetinostat
2-Methoxyethyl N-(3-aminophenyl)carbamate (CAS 1095601-63-0) is structurally and pharmacologically distinct from the clinical-stage HDAC inhibitor Mocetinostat (MGCD0103, CAS 726169-73-9). While Mocetinostat is a 2-aminobenzamide derivative, the target compound is an aminophenyl carbamate [1]. This is a critical distinction for procurement: sourcing this compound under the assumption it is Mocetinostat will yield a molecule with no reported class I HDAC inhibitory activity. In contrast, Mocetinostat demonstrates potent inhibition of HDAC1 (IC₅₀ = 0.15 μM) and HDAC2 (IC₅₀ = 0.29 μM) [2].
Mocetinostat: IC₅₀ = 0.15 μM
| Evidence Dimension | Chemical Structure and Biological Activity (HDAC1 Inhibition) |
|---|---|
| Target Compound Data | Aminophenyl carbamate; HDAC1 IC₅₀: Not reported as an HDAC inhibitor |
| Comparator Or Baseline | Mocetinostat (MGCD0103); 2-aminobenzamide derivative; HDAC1 IC₅₀ = 0.15 μM |
| Quantified Difference | No HDAC1 inhibitory activity reported for the target compound vs. 0.15 μM for Mocetinostat |
| Conditions | In vitro enzymatic assay (HDAC1) |
Why This Matters
This evidence prevents costly procurement errors and ensures experiments intended to study HDAC inhibition use the correct molecule (Mocetinostat), not this structurally unrelated carbamate.
- [1] DrugBank. Mocetinostat. DB12242. Chemical structure and classification. Accessed April 2026. View Source
- [2] Aladdin Scientific. Mocetinostat (MGCD0103). HDAC1 IC₅₀ = 0.15 μM, HDAC2 IC₅₀ = 0.29 μM. Accessed April 2026. View Source
